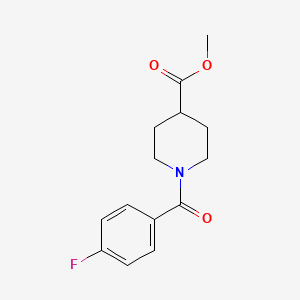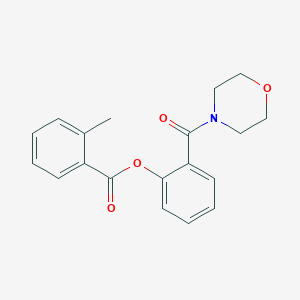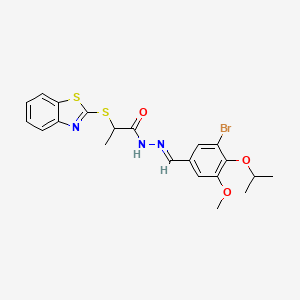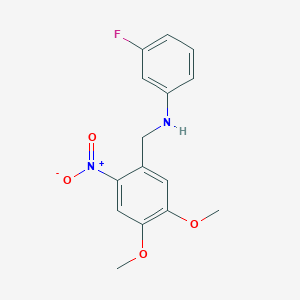
methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate, also known as MPFC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxylates and is synthesized through a multi-step process involving various reagents and solvents.
作用機序
The exact mechanism of action of methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act on the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating anxiety and mood. methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate is thought to enhance GABAergic neurotransmission, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase GABA levels in the brain, reduce glutamate levels, and increase the expression of neurotrophic factors such as BDNF. Additionally, methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory effects and may protect against oxidative stress.
実験室実験の利点と制限
Methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its high potency and selectivity for the GABAergic system. However, its limited solubility in aqueous solutions can make it challenging to work with in certain experiments. Additionally, the multi-step synthesis process and relatively low yield can make it expensive and time-consuming to produce.
将来の方向性
There are several potential future directions for research on methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods could make methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate more accessible for research and potential therapeutic applications.
Conclusion
methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate is a promising compound with potential therapeutic applications in the field of neuroscience. Its anxiolytic and antidepressant effects, as well as its potential as a cognitive enhancer, make it a promising candidate for further research. While there are challenges associated with its synthesis and solubility, continued research could lead to new insights into its mechanism of action and potential therapeutic applications.
合成法
The synthesis of methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate involves a multi-step process that begins with the reaction of 4-fluorobenzoyl chloride with piperidine to form 1-(4-fluorobenzoyl)-4-piperidone. This intermediate is then reacted with methyl chloroformate to yield methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate. The synthesis process requires the use of various reagents and solvents, including triethylamine, dichloromethane, and diethyl ether. The yield of methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate is typically around 60-70% and can be purified through recrystallization.
科学的研究の応用
Methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression. Additionally, methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate has been studied for its potential as a cognitive enhancer, with some studies showing improved memory and learning in animal models.
特性
IUPAC Name |
methyl 1-(4-fluorobenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-19-14(18)11-6-8-16(9-7-11)13(17)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVSEIUQWRRACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5848463.png)
![2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5848467.png)




![isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5848495.png)


![N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5848547.png)

![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)